molecular formula C29H23N3O8 B2483623 Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate CAS No. 477502-26-4

Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate

Cat. No.: B2483623
CAS No.: 477502-26-4
M. Wt: 541.516
InChI Key: HUMUDTSFMPYQKQ-UHFFFAOYSA-N
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Description

Ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate is a useful research compound. Its molecular formula is C29H23N3O8 and its molecular weight is 541.516. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing benzofuran derivatives and related compounds. For instance, a study detailed the synthesis of substituted 1-Benzofurans and 1-Benzothiophenes, highlighting the process of preparing benzofuran-3-amines and their derivatives through reactions involving bromoethanone and sulfanylbenzonitrile derivatives. This process led to the creation of compounds with potential analgesic activity (Rádl, Hezký, Konvička, & Krejci, 2000). Another study focused on the crystal structure analysis of related dihydropyridine compounds, providing insights into the molecular arrangement and interactions within the crystalline state, which could aid in understanding the physicochemical properties of similar benzofuran derivatives (Rajnikant, Chhajer, Parihar, Gupta, Kohli, & Ponnuswamy, 2011).

Application in Chemical Synthesis

The compound and its related derivatives have been applied in the synthesis of various pharmacologically relevant structures. Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate was used in selective synthesis processes to create partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, indicating the compound's role in synthesizing complex heterocyclic compounds with potential bioactivity (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012). Similarly, the synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones used ethoxycarbonyl derivatives as precursors, demonstrating the utility of these compounds in creating isatin-based molecules with potential biological activities (Bekircan & Bektaş, 2008).

Potential Biological Activities

The exploration of new benzofuran derivatives for their biological activities is a significant area of interest. A study on new benzofuran derivatives, ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, examined their potential anti-HIV activities, showcasing the compound's relevance in the development of novel antiviral agents (Mubarak, Salih, Ayoub, Saadeh, & Al-Masoudi, 2007).

Future Directions

Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents . There is a need to collect the latest information in this promising area to pave the way for future research . This compound, with its complex structure and multiple functional groups, could be a subject of interest in future studies.

Properties

IUPAC Name

ethyl 3-[[6-[(2-ethoxycarbonyl-1-benzofuran-3-yl)carbamoyl]pyridine-2-carbonyl]amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O8/c1-3-37-28(35)24-22(16-10-5-7-14-20(16)39-24)31-26(33)18-12-9-13-19(30-18)27(34)32-23-17-11-6-8-15-21(17)40-25(23)29(36)38-4-2/h5-15H,3-4H2,1-2H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMUDTSFMPYQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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